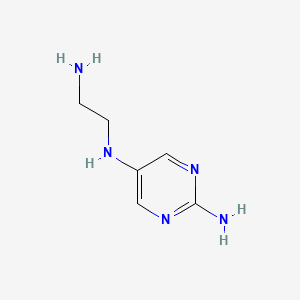
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a dioxothian ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid typically involves the formation of the cyclopropyl group and the dioxothian ring, followed by their combination with an acetic acid moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Thiane Ring Formation: Synthesis of the dioxothian ring through cyclization reactions involving sulfur-containing reagents.
Acetic Acid Introduction: Coupling of the cyclopropyl-dioxothian intermediate with acetic acid using esterification or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclopropyl group to a more oxidized state using oxidizing agents.
Reduction: Reduction of the dioxothian ring to form different sulfur-containing products.
Substitution: Replacement of functional groups within the molecule using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce thiol derivatives.
科学的研究の応用
2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or microbial growth.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid include:
Cyclopropylacetic Acid: Lacks the dioxothian ring but contains the cyclopropyl group.
Thian-3-ylacetic Acid: Contains the thian ring but lacks the cyclopropyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in similar compounds
特性
分子式 |
C10H16O4S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
2-(3-cyclopropyl-1,1-dioxothian-3-yl)acetic acid |
InChI |
InChI=1S/C10H16O4S/c11-9(12)6-10(8-2-3-8)4-1-5-15(13,14)7-10/h8H,1-7H2,(H,11,12) |
InChIキー |
JPHHTPBWYFXBMW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CS(=O)(=O)C1)(CC(=O)O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


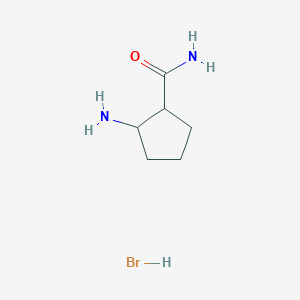
![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13246969.png)
![2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13246971.png)
![2-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13246972.png)




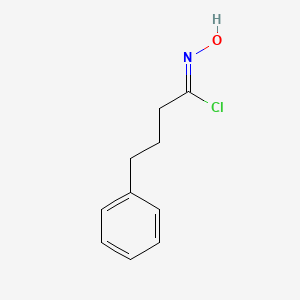
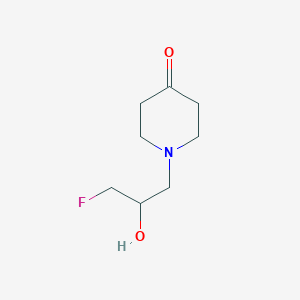
![N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13247029.png)
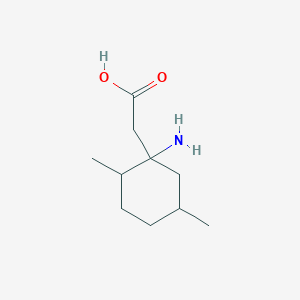
![5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13247053.png)
